Labrafil

Catalog No.
S13945703
CAS No.
62563-68-2
M.F
C43H88O10
M. Wt
765.2 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
Labrafil

CAS Number

62563-68-2

Product Name

Labrafil

IUPAC Name

2-[2,3-bis(2-hydroxyethoxy)propoxy]ethanol;hexadecanoic acid;octadecanoic acid

Molecular Formula

C43H88O10

Molecular Weight

765.2 g/mol

InChI

InChI=1S/C18H36O2.C16H32O2.C9H20O6/c1-2-3-4-5-6-7-8-9-10-11-12-13-14-15-16-17-18(19)20;1-2-3-4-5-6-7-8-9-10-11-12-13-14-15-16(17)18;10-1-4-13-7-9(15-6-3-12)8-14-5-2-11/h2-17H2,1H3,(H,19,20);2-15H2,1H3,(H,17,18);9-12H,1-8H2

InChI Key

OIQOAYVCKAHSEJ-UHFFFAOYSA-N

Canonical SMILES

CCCCCCCCCCCCCCCCCC(=O)O.CCCCCCCCCCCCCCCC(=O)O.C(COCC(COCCO)OCCO)O

Labrafil is a nonionic surfactant primarily used in pharmaceutical formulations to enhance the solubility and bioavailability of poorly water-soluble active pharmaceutical ingredients (APIs). It is composed of a mixture of glycerides and fatty acid esters, particularly focusing on medium-chain triglycerides derived from caprylic (C8) and capric (C10) acids. The two main variants are Labrafil M1944 CS and Labrafil M2125 CS, which differ in their fatty acid composition and functional properties. Labrafil M2125 CS, for instance, contains linoleoyl polyoxyl-6 glycerides, making it suitable for self-emulsifying drug delivery systems .

Typical of esters and glycerides. These include:

  • Esterification: The reaction between fatty acids and glycerol to form triglycerides.
  • Hydrolysis: In the presence of water, Labrafil can break down into its constituent fatty acids and glycerol.
  • Transesterification: Labrafil can react with alcohols to form new esters, which can modify its properties for specific applications.

These reactions are significant for its application in drug formulations, where stability and release profiles are crucial.

Labrafil exhibits several biological activities that enhance its utility in pharmaceutical applications:

  • Solubilization: It facilitates the solubilization of hydrophobic drugs, improving their absorption in biological systems.
  • Bioavailability Enhancement: By forming emulsions or micelles in aqueous environments, Labrafil increases the oral bioavailability of poorly soluble APIs .
  • Safety Profile: Extensive toxicological studies have indicated that Labrafil is safe for use in human formulations, supporting its inclusion in various pharmaceutical products .

The synthesis of Labrafil involves the following steps:

  • Selection of Raw Materials: Medium-chain triglycerides and polyethylene glycol (PEG) are selected based on desired properties.
  • Esterification Process: The fatty acids are esterified with glycerol or PEG under controlled conditions to form glycerides.
  • Purification: The resulting product is purified to remove unreacted materials and by-products, ensuring high purity suitable for pharmaceutical use.
  • Characterization: The final product is characterized using techniques such as Fourier-transform infrared spectroscopy (FTIR) and nuclear magnetic resonance (NMR) to confirm its structure and composition .

Labrafil is widely used in various applications:

  • Pharmaceutical Formulations: It serves as a solubilizer and emulsifier in oral, parenteral, and topical formulations.
  • Cosmetic Products: Due to its emulsifying properties, it is also utilized in personal care products to enhance texture and stability.
  • Nutraceuticals: Labrafil can be found in dietary supplements that require improved bioavailability of active ingredients .

Labrafil shares similarities with several other compounds commonly used in pharmaceutical formulations. Here are some comparable compounds:

Compound NameCompositionUnique Features
Gelucire 50/13Polyethylene glycol mono- and diestersHigh HLB value suitable for solid dispersions
Labrafac CCMedium-chain triglyceridesUsed primarily for emulsions
Cremophor ELPolyethoxylated cast

Hydrogen Bond Acceptor Count

10

Hydrogen Bond Donor Count

5

Exact Mass

764.63774900 g/mol

Monoisotopic Mass

764.63774900 g/mol

Heavy Atom Count

53

Related CAS

62563-68-2

Dates

Modify: 2024-08-10

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